molecular formula C11H16ClN3OS B15047461 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol CAS No. 1417793-12-4

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol

Cat. No.: B15047461
CAS No.: 1417793-12-4
M. Wt: 273.78 g/mol
InChI Key: DMCKOTJHGWJMGH-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a synthetic small molecule characterized by a cyclohexanol core substituted with a 6-chloro-2-methylsulfanyl-pyrimidin-4-ylamino group. The chlorine atom at position 6 and methylsulfanyl group at position 2 of the pyrimidine ring likely influence electronic properties and steric interactions, which may impact biological activity or chemical reactivity.

Properties

CAS No.

1417793-12-4

Molecular Formula

C11H16ClN3OS

Molecular Weight

273.78 g/mol

IUPAC Name

4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C11H16ClN3OS/c1-17-11-14-9(12)6-10(15-11)13-7-2-4-8(16)5-3-7/h6-8,16H,2-5H2,1H3,(H,13,14,15)

InChI Key

DMCKOTJHGWJMGH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NC2CCC(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions. This step often involves the use of reagents such as chloroformamidine and thiourea.

    Substitution Reactions: The chloro and methylsulfanyl groups are introduced to the pyrimidine ring through substitution reactions. These reactions are typically carried out using reagents like thionyl chloride and methylthiol.

    Coupling with Cyclohexanol: The final step involves coupling the substituted pyrimidine ring with cyclohexanol. This is achieved through nucleophilic substitution reactions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol with compounds sharing structural or functional similarities, based on the provided evidence:

Compound Name Core Structure Key Substituents Known Applications/Properties References
This compound Cyclohexanol 6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino Not explicitly stated; inferred medicinal potential from analogs -
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Chloro (C6), methyl (C2), carboxylic acid (C4) Industrial/chemical intermediate; safety data available (e.g., handling precautions)
1-Methyl-4-[(4-phenylphenyl)sulfonylmethyl]cyclohexanol (CHMSA compound) Cyclohexanol (4-Biphenyl)sulfonylmethyl Therapeutic: cancer (e.g., myeloma, leukemia), autoimmune diseases
1-Methyl-4-[[4-(2-pyridyl)phenyl]sulfonylmethyl]cyclohexanol (CHMSA compound) Cyclohexanol [4-(2-Pyridyl)phenyl]sulfonylmethyl Therapeutic: inflammatory arthritis, NASH, COPD

Structural and Functional Analysis:

Pyrimidine vs. Sulfonylmethyl Substituents: The target compound’s pyrimidine-4-ylamino group contrasts with the sulfonylmethyl substituents in CHMSA compounds. Pyrimidines often participate in hydrogen bonding via nitrogen atoms, while sulfonyl groups enhance metabolic stability and solubility .

Chlorine Substitution :

  • The 6-chloro substituent in the target compound mirrors the 2-chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid . Chlorine atoms typically enhance binding affinity in medicinal compounds through halogen bonding or steric effects, though their impact depends on positional context .

Therapeutic Implications :

  • CHMSA compounds demonstrate broad therapeutic activity, attributed to sulfonylmethyl groups interacting with biological targets (e.g., kinases or inflammatory mediators) . The target compound’s pyrimidine substituent may target different pathways, such as nucleotide metabolism or enzyme inhibition.

Research Findings and Hypotheses

While direct data on this compound are absent in the provided evidence, the following hypotheses can be drawn:

  • Synthesis: Likely synthesized via nucleophilic substitution between 4-amino-cyclohexanol and a 6-chloro-2-methylsulfanyl-pyrimidine precursor, analogous to methods for pyrimidine derivatives .
  • Biological Activity : The pyrimidine ring may act as a kinase inhibitor scaffold, similar to FDA-approved drugs (e.g., imatinib). However, the absence of a sulfonyl group (as in CHMSA compounds) could limit anti-inflammatory efficacy .

Biological Activity

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-cyclohexanol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms, which is common in many biologically active compounds.
  • Chloro and methylsulfanyl substituents : These groups enhance the compound's reactivity and biological profile.
  • Cyclohexanol moiety : This part of the molecule contributes to its pharmacokinetic properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to reduced cell proliferation, making it a candidate for cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens .

Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

Antitumor Activity

Research indicates that this compound demonstrates promising antitumor effects. In vitro assays showed that it induces apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound effectively halts the progression of the cell cycle, leading to increased apoptosis rates .
  • Reactive Oxygen Species (ROS) Generation : It has been observed that this compound may induce oxidative stress in cancer cells, contributing to cell death .

Antimicrobial Properties

In addition to its antitumor potential, this compound has been evaluated for its antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its utility as an antimicrobial agent .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The mechanism was linked to CDK inhibition and subsequent apoptosis induction.
  • Antimicrobial Testing :
    • In another study, the compound was tested against several bacterial strains using agar diffusion methods. Results indicated that it possessed moderate antibacterial activity, comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Aminopyrimidine DerivativesPyrimidine-basedAntitrypanosomal, Antiplasmodial
5-Cyano-Pyrimidine DerivativesPyrimidine-basedAntitumor activity

The unique combination of functional groups in this compound differentiates it from other pyrimidine derivatives, enhancing its potential therapeutic applications.

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